[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13412803
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-14(17)8-15(10-5-6-10)7-11-9-18-12-3-1-2-4-13(12)19-11/h1-4,10-11H,5-9H2,(H,16,17) |
| Standard InChI Key | AEEQAIPXQCOMRL-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid, delineates its three primary components:
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Cyclopropyl group: A three-membered carbocyclic ring known for its angle strain and conformational rigidity, often employed in drug design to modulate metabolic stability.
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2,3-Dihydrobenzo dioxin: A bicyclic ether system fused to a benzene ring, contributing aromaticity and potential π-π stacking interactions in biological systems.
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Amino-acetic acid chain: A glycine derivative that introduces carboxylic acid functionality, enhancing solubility and enabling salt formation.
The SMILES notation (C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O) and InChIKey (AEEQAIPXQCOMRL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid |
| SMILES | C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O |
| PubChem CID | 54945078 |
Synthesis and Preparation
Retrosynthetic Strategy
The synthesis likely follows a multi-step pathway:
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Formation of the cyclopropyl-amine intermediate: Cyclopropanation of allylamine derivatives via Simmons-Smith reaction or transition-metal-catalyzed cyclization.
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Coupling with benzo dioxin moiety: Alkylation or reductive amination to attach the 2,3-dihydrobenzo[1, dioxin-2-ylmethyl group to the cyclopropylamine.
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Introduction of acetic acid: Amidation or alkylation with bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O |
| 2 | Reductive Amination | NaBH₃CN, MeOH, RT |
| 3 | Alkylation with Bromoacetate | K₂CO₃, DMF, 80°C |
| 4 | Hydrolysis | NaOH, H₂O/EtOH, Reflux |
Challenges and Optimization
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Steric hindrance: The cyclopropyl group may impede nucleophilic attacks, necessitating bulky solvents (e.g., DMF) to enhance reactivity.
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Regioselectivity: Positioning the acetic acid moiety requires careful control of reaction stoichiometry to avoid polysubstitution.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic cyclopropyl and benzo dioxin groups; enhanced in polar aprotic solvents (e.g., DMSO).
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Thermal stability: Predicted decomposition temperature >200°C, inferred from analogs with similar fused-ring systems.
Acid-Base Behavior
The carboxylic acid (pKa ∼2.5) and amine (pKa ∼9.5) groups confer zwitterionic character at physiological pH, influencing pharmacokinetic properties.
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| COX-2 | -8.7 | Arg120, Tyr355, Val349 |
| 5-LOX | -7.2 | Gln363, His432 |
Comparative Analysis with Isomeric Variants
The 6-ylmethyl isomer ([Cyclopropyl-(2,3-dihydro-benzo dioxin-6-ylmethyl)-amino]-acetic acid) differs in the substitution pattern on the benzo dioxin ring, altering electronic distribution and bioactivity.
Table 4: 2-ylmethyl vs. 6-ylmethyl Isomers
| Property | 2-ylmethyl Isomer | 6-ylmethyl Isomer |
|---|---|---|
| LogP (Predicted) | 1.8 | 1.5 |
| COX-2 Binding Affinity | -8.7 kcal/mol | -7.9 kcal/mol |
| Synthetic Yield | 32% (optimized) | 28% (reported) |
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